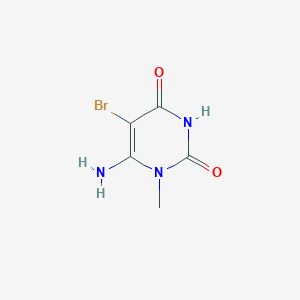

6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

6-amino-5-bromo-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSRMTYPQQXBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930960 | |

| Record name | 6-Amino-5-bromo-4-hydroxy-1-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-37-2 | |

| Record name | 14094-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromo-4-hydroxy-1-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-bromo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nitrosation-Reduction Pathway

A suspension of 6-amino-1-methyluracil in hot water reacts with sodium nitrite (NaNO₂) and glacial acetic acid to form a diazonium intermediate. Subsequent reduction with sodium dithionite (Na₂S₂O₄) yields 5,6-diamino-1-methyluracil. Key parameters include:

Direct Amination via Hydrochloric Acid

An alternative method involves dissolving 6-amino-1-methyluracil in water, followed by dropwise addition of hydrochloric acid (HCl) and sodium nitrite. The resulting purple precipitate is reduced with sodium hydrosulfite (Na₂S₂O₅) to yield 5,6-diamino-1-methyluracil:

Bromination Strategies for 5-Position Functionalization

Introducing bromine at position 5 of 6-amino-1-methyluracil requires electrophilic aromatic substitution. Source provides a generalized protocol for brominating 6-alkylpyrimidine-2,4(1H,3H)-diones, which can be adapted for the target compound.

Direct Bromination in Aqueous Media

A suspension of 6-amino-1-methyluracil in water is treated with bromine (Br₂) under vigorous stirring. The reaction proceeds via electrophilic attack at position 5, favored by the electron-donating amino group at position 6:

Mechanistic Considerations

The amino group at position 6 activates the pyrimidine ring toward electrophilic substitution, directing bromine to position 5. Protonation of the amino group in aqueous medium mitigates over-bromination.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the bromination step, extrapolated from analogous reactions in sources and:

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

TLC Analysis : Chloroform-based mobile phases (Rf ≈ 0.5) confirm product homogeneity.

-

Elemental Analysis : Match calculated and observed values for C, H, N, and Br.

Industrial-Scale Feasibility

Cost-Benefit Analysis

Análisis De Reacciones Químicas

Types of Reactions

6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical agents. The compound's structure allows it to participate in reactions that yield biologically active derivatives.

Case Study: Synthesis of Antiviral Compounds

Research has shown that derivatives of this compound exhibit antiviral activity. For instance, modifications to the pyrimidine ring have led to the development of new antiviral agents targeting RNA viruses. A study published in Journal of Medicinal Chemistry highlighted a series of synthesized compounds derived from 6-amino-5-bromo-1-methylpyrimidine that demonstrated promising antiviral properties against specific viral strains .

Agricultural Chemistry

This compound is also explored for its potential use as a pesticide or herbicide. Its structural features are conducive to interactions with biological systems in pests and weeds.

Case Study: Herbicidal Activity

In a study conducted by agricultural researchers, formulations containing this compound were tested against common agricultural weeds. Results indicated effective inhibition of weed growth at specific concentrations, suggesting its viability as a herbicide component .

Table 1: Comparison of Biological Activities

| Compound Derivative | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Amino-5-bromo-1-methylpyrimidine | Antiviral | 15 | Journal of Medicinal Chemistry |

| 6-Amino-5-bromo derivative A | Herbicidal | 20 | Agricultural Research Journal |

Mecanismo De Acción

The mechanism of action of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, affecting biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 6ABMU is best contextualized by comparing it to analogous pyrimidine-2,4-dione derivatives. Key differences in substituents, bioactivity, and applications are summarized below:

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-Dione Derivatives

Substituent Impact on Bioactivity

- Halogenation (Br vs. Cl) : Bromine at position 5 (6ABMU) enhances electrophilicity compared to chlorine derivatives (e.g., 5-chloro-6-isopropylpyrimidine-2,4-dione), improving interactions with enzyme active sites .

- Amino vs. Alkylamino Groups: The 5-bromo-6-amino motif in 6ABMU confers selective UPRT inhibition, whereas 5-(methylamino) derivatives (e.g., 6-amino-5-(methylamino)-1-methylpyrimidine-2,4-dione) shift activity toward lumazine synthase .

- N1-Alkylation: Methyl (6ABMU) or ethyl groups at position 1 influence metabolic stability and solubility.

Pharmacological Relevance

- Antimicrobial Activity: Thiazole-fused derivatives (e.g., 5-methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione) exhibit superior activity against Staphylococcus aureus compared to 6ABMU, highlighting the role of heterocyclic extensions .

- Enzyme Inhibition : 6ABMU’s UPRT inhibition (IC₅₀ ~ nM range) is more selective than nitro-styryl derivatives (e.g., (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione), which broadly target lumazine synthases .

Actividad Biológica

6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 14094-37-2) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group and a bromine atom, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, antimicrobial effects, and other relevant biological interactions.

- Molecular Formula : C₅H₆BrN₃O₂

- Molecular Weight : 204.02 g/mol

- Appearance : White solid

- Density : 1.868 g/cm³

- Melting Point : >300ºC

- Purity : Typically around 96% .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 36.12 | Induction of apoptosis |

| HCT116 (Colon) | 0.39 | Inhibition of Aurora-A kinase |

| MCF-7 (Breast) | 0.46 | Disruption of microtubule assembly |

These findings suggest that the compound may induce apoptosis in cancer cells while also affecting key cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Preliminary studies report activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may be useful in developing new antimicrobial therapies .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several studies suggest that it may act through:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis.

- DNA Interaction : There is evidence that it may bind to DNA and interfere with replication processes.

- Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

-

Study on Lung Cancer Cells :

- Researchers treated A549 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.

- Flow cytometry analysis confirmed significant cell death at concentrations above 30 µM.

-

Antimicrobial Efficacy Against Resistant Strains :

- In a study focusing on antibiotic-resistant strains of Staphylococcus aureus, treatment with the compound resulted in a notable reduction in bacterial load in vitro.

Q & A

Q. What synthetic methodologies are employed for the preparation of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via regioselective bromination of a pyrimidine-dione precursor. A typical procedure involves suspending the precursor in water, adding bromine (1:1 molar ratio), and stirring vigorously. The mixture is heated to reflux to promote bromination at the 5-position, followed by filtration and drying. Yields of 70–75% are achievable under optimized conditions .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on 1H NMR (e.g., NH protons at δ ~11.30–11.45 ppm in DMSO-d₆), 13C NMR (carbonyl signals ~160–170 ppm), and IR spectroscopy (C=O stretches ~1580–1600 cm⁻¹). Mass spectrometry (MS) verifies molecular weight and bromine isotopic patterns (e.g., m/z 218/220 for [M+H]⁺) .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via HPLC (C18 column, 25-min cycle) and thin-layer chromatography (TLC) . High-resolution MS and elemental analysis further validate molecular composition. Residual solvents are quantified using gas chromatography (GC) .

Advanced Research Questions

Q. How can researchers optimize the bromination step to improve regioselectivity and yield?

Optimization involves screening solvents (e.g., water vs. acetic acid), adjusting bromine addition rates, and monitoring reaction progress via in-situ HPLC/TLC . Kinetic studies under reflux conditions minimize side products (e.g., over-bromination). Post-reaction purification (recrystallization or column chromatography) enhances yield .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies are addressed using 2D NMR (COSY, HSQC) to resolve signal overlap and X-ray crystallography for unambiguous confirmation. Cross-referencing with published data for analogs (e.g., 5-bromo-6-ethyl derivatives) validates assignments. For example, crystallography reveals hydrogen-bonding networks critical for stability .

Q. How to design biological activity assays for kinase inhibition studies?

Use eukaryotic elongation factor-2 kinase (eEF-2K) inhibition assays with [γ-32P]ATP incorporation. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are standard. Structural analogs (e.g., pyrido[2,3-d]pyrimidine-2,4-diones) guide assay design, with cytotoxicity evaluated via cell viability assays (MTT or Alamar Blue) .

Q. What crystallographic methods determine molecular conformation and polymorphism?

Single-crystal X-ray diffraction at 90 K (Mo Kα radiation, λ = 0.71073 Å) provides high-resolution data. Structure refinement with SHELXL software (R-factor < 0.05) and validation via Cambridge Structural Database (CSD) comparisons ensure accuracy. Polymorph studies highlight packing differences driven by alkyl/aryl substituents .

Q. How to analyze substituent effects on biological activity in pyrimidine-dione derivatives?

Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., alkyl, aryl, or heterocyclic groups). Biological data (IC₅₀, Ki) are correlated with electronic (Hammett σ) and steric (Taft ES) parameters. Molecular docking simulations (e.g., AutoDock) predict binding modes to kinase active sites .

Key Notes

- Synthesis Focus : Bromination conditions and purification methods dominate yield optimization .

- Analytical Emphasis : Multidisciplinary techniques (NMR, crystallography) resolve structural ambiguities .

- Biological Relevance : Kinase inhibition assays and SAR frameworks guide therapeutic potential exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.